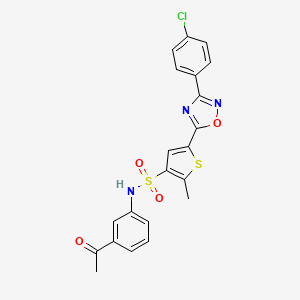![molecular formula C12H13N3O2S2 B11201724 4-[(4-Cyclopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide](/img/structure/B11201724.png)
4-[(4-Cyclopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Cyclopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, is a prominent feature in this compound . Thiazoles are known for their diverse biological activities and are found in various pharmaceutical agents .
Preparation Methods
The synthesis of 4-[(4-Cyclopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide typically involves the reaction of a thiazole derivative with a benzenesulfonamide precursor. One common method includes the intramolecular cyclization rearrangement reaction of a chloroacetamide derivative treated with ammonium . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[(4-Cyclopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Cyclopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Cyclopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like carbonic anhydrase IX, which is overexpressed in certain cancer cells . This inhibition disrupts the cellular pH balance, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
4-[(4-Cyclopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide can be compared with other thiazole-containing compounds such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
What sets this compound apart is its unique combination of a cyclopropyl group and a benzenesulfonamide moiety, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H13N3O2S2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C12H13N3O2S2/c13-19(16,17)10-5-3-9(4-6-10)14-12-15-11(7-18-12)8-1-2-8/h3-8H,1-2H2,(H,14,15)(H2,13,16,17) |
InChI Key |
UOHWNRSZUMEPBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B11201643.png)

![1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11201668.png)
![N-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11201692.png)
methanone](/img/structure/B11201697.png)
![N-cyclopropyl-1-(6-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B11201698.png)
![Ethyl 1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B11201701.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11201703.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B11201704.png)
![5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11201705.png)
![N-ethyl-1-(6-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11201712.png)
![N-(3-methoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B11201718.png)
![2-{[2-(diethylamino)-7-oxo-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B11201723.png)
![methyl 4-({[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate](/img/structure/B11201733.png)
